molecular formula C13H18BrN3O4 B13461218 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid

Número de catálogo: B13461218
Peso molecular: 360.20 g/mol
Clave InChI: AJLNTPWYOGJZBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a complex organic compound that features a pyrazole ring, a bromine atom, and an azetidine ring with a tert-butoxycarbonyl (Boc) protecting group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, in the presence of a base or catalyst

Major Products

    Oxidation: Oxidized pyrazole derivatives

    Reduction: De-brominated compounds

    Substitution: Substituted pyrazole derivatives

Mecanismo De Acción

The mechanism of action of 2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the Boc-protected azetidine ring can influence its binding affinity and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

    3-(3-bromo-1H-pyrazol-1-yl)propanoic acid: Similar structure but lacks the azetidine ring and Boc protection.

    2-[3-(1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid: Similar structure but lacks the bromine atom.

Uniqueness

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is unique due to the combination of the bromine-substituted pyrazole ring and the Boc-protected azetidine ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and development .

Actividad Biológica

2-[3-(3-bromo-1H-pyrazol-1-yl)-1-[(tert-butoxy)carbonyl]azetidin-3-yl]acetic acid is a novel compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound is characterized by a complex structure featuring a pyrazole ring, an azetidine moiety, and a tert-butoxycarbonyl group. Its molecular formula is C₁₃H₁₈BrN₃O₃, and its molecular weight is 328.21 g/mol.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

The compound exhibited significant inhibitory effects against Staphylococcus aureus, suggesting potential utility in treating bacterial infections .

Anti-inflammatory Effects

Research into the anti-inflammatory properties of this compound has shown promising results. In vitro assays indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Study:
In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with this compound resulted in a 50% reduction in TNF-alpha levels at a concentration of 10 µM, demonstrating its potential as an anti-inflammatory agent .

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with inflammation and microbial growth. It is hypothesized that the compound interferes with NF-kB signaling, which plays a crucial role in inflammatory responses.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in human cell lines, with an IC50 greater than 100 µM for HEK293 cells. This suggests that it may be safe for further development as a therapeutic agent .

Propiedades

Fórmula molecular

C13H18BrN3O4

Peso molecular

360.20 g/mol

Nombre IUPAC

2-[3-(3-bromopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid

InChI

InChI=1S/C13H18BrN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,6-10(18)19)17-5-4-9(14)15-17/h4-5H,6-8H2,1-3H3,(H,18,19)

Clave InChI

AJLNTPWYOGJZBK-UHFFFAOYSA-N

SMILES canónico

CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=CC(=N2)Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.